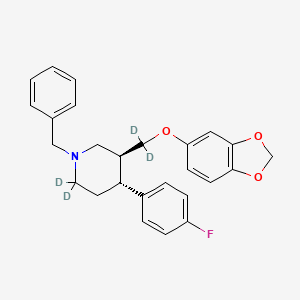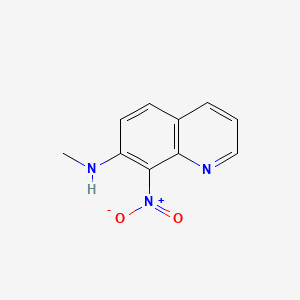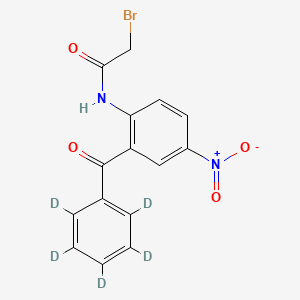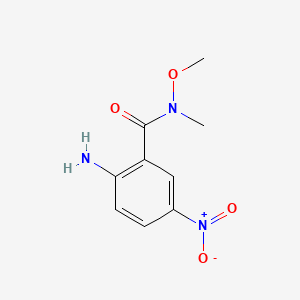![molecular formula C21H25ClO4 B563643 (R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane CAS No. 457634-25-2](/img/structure/B563643.png)
(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy]propane, also known as this compound, is a useful research compound. Its molecular formula is C21H25ClO4 and its molecular weight is 376.877. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermal Degradation Studies
The compound is utilized in studying the thermal degradation characteristics of commercial epoxy resins, like the ones prepared from bisphenol-A and epichlorhydrin, revealing insights into the degradation products and mechanisms at high temperatures (Grassie, Guy, & Tennent, 1986).
Bioremediation Research
It plays a role in bioremediation studies, particularly in the degradation of Bisphenol A (BPA), an environmental pollutant. Research has explored the use of laccase hosted in reverse micelles to degrade BPA, highlighting the effectiveness of this approach in reducing BPA concentration and understanding the degradation pathways (Chhaya & Gupte, 2013).
Photochemical Behavior Studies
The compound is used in preparing cyclic and high-polymeric phosphazenes to study their photochemical behavior, providing insights into cross-linking reactions and the photochemical properties of these materials (Allcock & Cameron, 1994).
Viscoelastic Property Research
Research on the viscoelastic properties and stability of organic hybrids like chlorinated polyethylene with phenols has utilized this compound. This research provides valuable information on the microstructures and interaction strength of these materials (Wu et al., 2000).
Mecanismo De Acción
Target of Action
The primary target of this compound is amines . The tert-butoxycarbonyl (BOC) group in the compound is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Mode of Action
The compound interacts with its targets (amines) by adding the BOC group under aqueous conditions . This process is accomplished using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group serves as a protecting group for the amines during the synthesis process .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of amines . The addition of the BOC group to the amines alters the structure of the amines, protecting them during the synthesis process . This alteration can affect downstream effects such as the properties of the synthesized compounds .
Pharmacokinetics
The use of the boc group in the compound suggests that it may have specific interactions with biological systems, potentially affecting its bioavailability .
Result of Action
The result of the compound’s action is the protection of amines during the synthesis process . This protection allows for the successful synthesis of various organic compounds . The BOC group can be removed from the amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the process of adding the BOC group to amines requires specific conditions, including the presence of a base such as sodium hydroxide . Additionally, the removal of the BOC group requires the presence of strong acids . Therefore, the compound’s action and efficacy can be influenced by the pH and temperature of the environment .
Propiedades
IUPAC Name |
tert-butyl [4-[(1R)-3-chloro-1-phenylpropoxy]-3-methylphenyl] carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO4/c1-15-14-17(24-20(23)26-21(2,3)4)10-11-18(15)25-19(12-13-22)16-8-6-5-7-9-16/h5-11,14,19H,12-13H2,1-4H3/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQIUZIOVBMPFD-LJQANCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)OC(CCCl)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC(=O)OC(C)(C)C)O[C@H](CCCl)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652522 |
Source


|
| Record name | tert-Butyl 4-[(1R)-3-chloro-1-phenylpropoxy]-3-methylphenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457634-25-2 |
Source


|
| Record name | tert-Butyl 4-[(1R)-3-chloro-1-phenylpropoxy]-3-methylphenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














